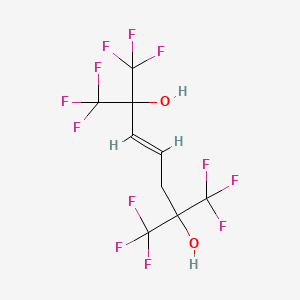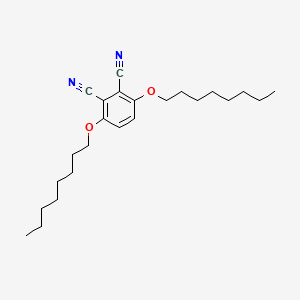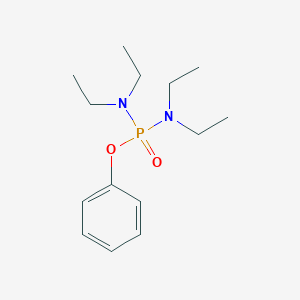
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol is a complex chemical compound with the molecular formula C9H5F12O2 . It is characterized by its highly fluorinated structure, which includes multiple fluoroalkyl groups attached to the carbon backbone. This compound is a diol, meaning it contains two hydroxyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol involves several steps. One common method includes the reaction of hexafluoropropylene oxide with a suitable nucleophile under controlled conditions . The reaction conditions typically involve low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol exerts its effects involves interactions with various molecular targets. The highly electronegative fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function . This compound can also interact with enzymes, altering their activity and stability .
Comparison with Similar Compounds
Similar compounds to 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but a simpler structure.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound has a similar fluorinated backbone but differs in the position and number of hydroxyl groups.
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-one: A structurally related compound with additional functional groups that confer different reactivity.
The uniqueness of this compound lies in its specific arrangement of fluoroalkyl groups and hydroxyl functionalities, which provide distinct chemical and physical properties .
Properties
CAS No. |
54912-87-7 |
|---|---|
Molecular Formula |
C9H6F12O2 |
Molecular Weight |
374.12 g/mol |
IUPAC Name |
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol |
InChI |
InChI=1S/C9H6F12O2/c10-6(11,12)4(22,7(13,14)15)2-1-3-5(23,8(16,17)18)9(19,20)21/h1-2,22-23H,3H2 |
InChI Key |
VAKDPITXIDWRMQ-UHFFFAOYSA-N |
SMILES |
C(C=CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Isomeric SMILES |
C(/C=C/C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
C(C=CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Key on ui other cas no. |
16202-99-6 54912-87-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)









![2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol](/img/structure/B1623098.png)
